2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one
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Overview
Description
2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, four methyl groups, a nitro group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one typically involves the nitration of a precursor compound, followed by cyclization and methylation steps. One common method includes the nitration of 2-Hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Keto-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one.
Reduction: Formation of 2-Hydroxy-4,4,6,6-tetramethyl-3-aminocyclohex-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
- 2-Hydroxy-4,4,6,6-tetramethyl-3-aminocyclohex-2-en-1-one
- 2-Keto-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one
Uniqueness
2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one is unique due to the presence of both hydroxyl and nitro groups on the same cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
83567-02-6 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15NO4/c1-9(2)5-10(3,4)8(13)6(12)7(9)11(14)15/h12H,5H2,1-4H3 |
InChI Key |
XUKDJCXTIFFHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C(=C1[N+](=O)[O-])O)(C)C)C |
Origin of Product |
United States |
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